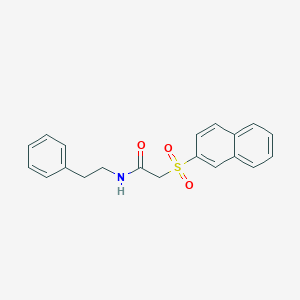
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-proliferative properties. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential use in the treatment of various types of cancer, including lung cancer, breast cancer, and leukemia. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood. However, studies have shown that N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide inhibits the activity of several enzymes that are involved in cell proliferation and inflammation. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of research is to further investigate the mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. This may help to better understand its therapeutic potential and identify new targets for drug development. Another area of research is to investigate the potential use of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in humans.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves the reaction of 2,4-difluoroaniline with 2-cyanophenylacetic acid, followed by cyclization with phosphoryl chloride. The resulting compound is then treated with sodium hydroxide to obtain N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
properties
Molecular Formula |
C16H11F2N3O2 |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11F2N3O2/c17-10-5-6-14(12(18)7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI Key |
DEWKAGLVCYQSOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


